molecular formula C9H16N2O3 B13140722 tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate

tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13140722
M. Wt: 200.23 g/mol
InChI Key: LGJOZGNUZGAVRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with an oxidizing agent such as Dess-Martin periodinane. The reaction is carried out in a solvent like dichloromethane at room temperature for about 16 hours. The product is then purified using silica gel column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, especially at the amino group.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various alkylating agents under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-alkylated products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The pyrrolidine ring structure allows for diverse interactions with biological macromolecules, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJOZGNUZGAVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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